5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride
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Overview
Description
5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride is a chemical compound with the molecular formula C7H3ClF4O3S and a molecular weight of 278.61 g/mol . This compound is characterized by the presence of a fluorine atom, a trifluoromethoxy group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoro-2-(trifluoromethoxy)benzenesulfonyl fluoride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
Scientific Research Applications
5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it suitable for various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)benzene-1-sulfonyl chloride: Similar structure but lacks the fluorine atom on the benzene ring.
5-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability, lipophilicity, and reactivity, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C7H3ClF4O3S |
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Molecular Weight |
278.61 g/mol |
IUPAC Name |
5-fluoro-2-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-3-4(9)1-2-5(6)15-7(10,11)12/h1-3H |
InChI Key |
FPYDXCBBYOEDSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)OC(F)(F)F |
Origin of Product |
United States |
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